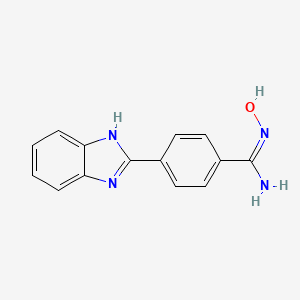
4-(2-Benzimidazolyl)benzamidoxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Benzimidazolyl)benzamidoxime is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a bicyclic heterocyclic aromatic compound in which a benzene ring is fused to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzimidazolyl)benzamidoxime typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives, followed by the introduction of an amidoxime group. One common method involves the reaction of 2-nitroaniline with benzaldehyde in the presence of a reducing agent to form the benzimidazole core. The amidoxime group is then introduced through a reaction with hydroxylamine hydrochloride under basic conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as metal triflates or acidic conditions can be employed to facilitate the condensation reactions .
化学反应分析
Types of Reactions
4-(2-Benzimidazolyl)benzamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted benzimidazoles, nitroso derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
4-(2-Benzimidazolyl)benzamidoxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of corrosion inhibitors and as a stabilizer in polymer chemistry
作用机制
The mechanism of action of 4-(2-Benzimidazolyl)benzamidoxime involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound can inhibit the activity of certain enzymes involved in cell proliferation. It can also induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
相似化合物的比较
Similar Compounds
- 2-(4-Pyridyl)benzimidazole
- 2-Phenylbenzimidazole
- 5,6-Dimethylbenzimidazole
Uniqueness
4-(2-Benzimidazolyl)benzamidoxime is unique due to the presence of the amidoxime group, which imparts distinct chemical and biological properties. This functional group enhances its ability to form hydrogen bonds and interact with biological targets, making it a versatile compound for various applications .
属性
分子式 |
C14H12N4O |
|---|---|
分子量 |
252.27 g/mol |
IUPAC 名称 |
4-(1H-benzimidazol-2-yl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C14H12N4O/c15-13(18-19)9-5-7-10(8-6-9)14-16-11-3-1-2-4-12(11)17-14/h1-8,19H,(H2,15,18)(H,16,17) |
InChI 键 |
QFWOEQUMUPOATC-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)/C(=N\O)/N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


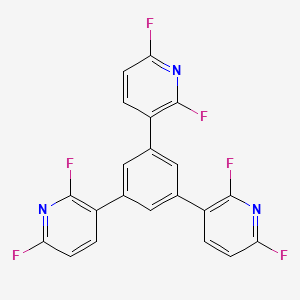
![Methanone,(3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12629733.png)
![(5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12629741.png)
![Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane](/img/structure/B12629746.png)
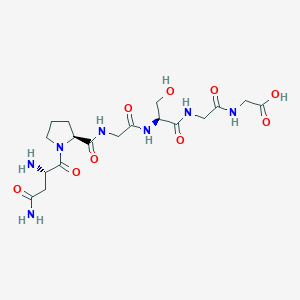

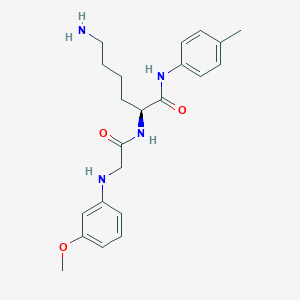
![[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12629772.png)
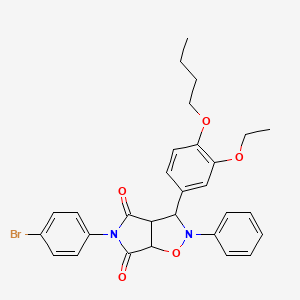
![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl-](/img/structure/B12629783.png)
![1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one](/img/structure/B12629784.png)
![methyl 4-[2-methyl-7-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]oxy-4-oxochromen-3-yl]oxybenzoate](/img/structure/B12629796.png)
![2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B12629797.png)
![9-Methyl-7,8,12-trioxaspiro[5.6]dodecane-9-carbaldehyde](/img/structure/B12629804.png)
